molecular formula C9H16O2S B13339628 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13339628
M. Wt: 188.29 g/mol
InChI Key: ZKKUEPCYKNZJGX-UHFFFAOYSA-N
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Description

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂S. It is a cyclobutane derivative featuring a carboxylic acid group and a sulfanyl group attached to the cyclobutane ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclobutanone with an isopropylthiol in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the sulfanyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclobutane derivatives on biological systems.

    Medicine: Investigating potential therapeutic applications of cyclobutane derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the sulfanyl group, making it less reactive in redox reactions.

    2-Methylcyclobutane-1-carboxylic acid: Similar structure but without the sulfanyl group.

    1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid: Similar but lacks the methyl group on the cyclobutane ring.

Uniqueness

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a sulfanyl group and a carboxylic acid group on the cyclobutane ring

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

2-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)5-4-7(9)3/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZKKUEPCYKNZJGX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C(=O)O)SC(C)C

Origin of Product

United States

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